6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The ribofuranosyl group is attached to the nitrogen atom at position 1, and the iodine atom is at position 3.
- This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research.
6-Amino-3-iodo-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine: is a compound with a complex structure, combining a pyrazolo[3,4-d]pyrimidine core with a ribofuranosyl sugar moiety.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins an aryl or heteroaryl boronic acid with an aryl or heteroaryl halide. In this case, the iodine atom serves as the halide.
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base. Boronic acids are essential reagents in this process.
Industrial Production: While not widely produced industrially, research laboratories can synthesize this compound for further investigation.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Palladium catalysts, boronic acids, and appropriate halides are commonly used. Reaction conditions are typically mild to preserve the ribofuranosyl moiety.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, substitution at the iodine position could yield different derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes, such as DNA synthesis and apoptosis.
Industry: Limited industrial applications, but its unique structure may inspire new drug development.
Wirkmechanismus
DNA Synthesis Inhibition: The compound likely interferes with DNA synthesis due to its structural resemblance to nucleosides.
Apoptosis Induction: It may trigger programmed cell death pathways, impacting cancer cells.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of the ribofuranosyl group, iodine, and pyrazolo[3,4-d]pyrimidine core sets it apart.
Similar Compounds: While not identical, related compounds include other nucleoside analogs and pyrazolo[3,4-d]pyrimidines.
Remember that this compound’s detailed biological effects and clinical applications would require further research and validation.
Eigenschaften
Molekularformel |
C11H14IN5O5 |
---|---|
Molekulargewicht |
423.16 g/mol |
IUPAC-Name |
2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O5/c1-21-9-4-7(12)16-17(8(4)14-11(13)15-9)10-6(20)5(19)3(2-18)22-10/h3,5-6,10,18-20H,2H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
JXPVNAQHHFGNSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC2=C1C(=NN2C3C(C(C(O3)CO)O)O)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.